molecular formula C5H12ClNO2S B1599604 3-chloro-N,N-dimethylpropane-1-sulfonamide CAS No. 78472-00-1

3-chloro-N,N-dimethylpropane-1-sulfonamide

Cat. No. B1599604
CAS RN: 78472-00-1
M. Wt: 185.67 g/mol
InChI Key: NCZGIOUJVDTSNN-UHFFFAOYSA-N
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Patent
US08859572B2

Procedure details

The procedure used for the preparation of Intermediate D was used to prepare the title compound from 3-chloropropanesulfonyl chloride and dimethylamine. High vacuum drying gave the title compound (2.1 g, 100%): 1H NMR (DMSO-d6) δ: 2.06-2.11 (2H, m), 2.75 (6H, s), 3.10-3.15 (2H, m), 3.72 (2H, t).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate D
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][S:5](Cl)(=[O:7])=[O:6].[CH3:9][NH:10][CH3:11]>>[Cl:1][CH2:2][CH2:3][CH2:4][S:5]([N:10]([CH3:11])[CH3:9])(=[O:7])=[O:6]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClCCCS(=O)(=O)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CNC
Step Two
Name
Intermediate D
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClCCCS(=O)(=O)N(C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.